3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and methylpiperidinyl groups in its structure suggests that it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 4-chlorophenylhydrazine with 4-methylpiperidine and a suitable pyridazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps would include the preparation of the intermediate compounds, followed by their condensation to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyridazine
- 3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyridazine
Uniqueness
The unique combination of the chlorophenyl and methylpiperidinyl groups in 3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine provides it with distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
6429-61-4 |
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Molecular Formula |
C17H18ClN5 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18ClN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3 |
InChI Key |
UDYXFECAMFMTJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
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